Dimethyl 4-(3,4-difluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIMETHYL 4-(3,4-DIFLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a chemical compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their significant pharmacological activities, particularly as calcium channel blockers. This compound is characterized by the presence of two methyl groups at positions 3 and 5, and a 3,4-difluorophenyl group at position 4 of the dihydropyridine ring.
Preparation Methods
The synthesis of 3,5-DIMETHYL 4-(3,4-DIFLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde (such as 3,4-difluorobenzaldehyde), a β-keto ester (such as methyl acetoacetate), and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in an alcohol solvent like ethanol. The industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
3,5-DIMETHYL 4-(3,4-DIFLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to the corresponding pyridine derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to tetrahydropyridine derivatives under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the fluorine atoms.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying the interactions of dihydropyridines with biological targets.
Medicine: It is investigated for its potential as a calcium channel blocker, which can be useful in treating cardiovascular diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 4-(3,4-DIFLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and a reduction in blood pressure. The molecular targets include L-type calcium channels, which are primarily found in the cardiovascular system.
Comparison with Similar Compounds
Similar compounds to 3,5-DIMETHYL 4-(3,4-DIFLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE include other dihydropyridines such as nifedipine, amlodipine, and felodipine. These compounds also act as calcium channel blockers but differ in their pharmacokinetic properties, potency, and side effect profiles. The presence of the 3,4-difluorophenyl group in 3,5-DIMETHYL 4-(3,4-DIFLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE may confer unique binding characteristics and biological activity compared to other dihydropyridines.
Properties
Molecular Formula |
C15H13F2NO4 |
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Molecular Weight |
309.26 g/mol |
IUPAC Name |
dimethyl 4-(3,4-difluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C15H13F2NO4/c1-21-14(19)9-6-18-7-10(15(20)22-2)13(9)8-3-4-11(16)12(17)5-8/h3-7,13,18H,1-2H3 |
InChI Key |
PHWSVNUDGUYVBB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC=C(C1C2=CC(=C(C=C2)F)F)C(=O)OC |
Origin of Product |
United States |
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